alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol
Description
alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol is a synthetic organic compound characterized by a morpholine ring substituted with an ethanol group and a 1-naphthalenyloxy methyl moiety. The morpholine ring enhances solubility and metabolic stability compared to piperazine analogs, while the naphthalenyloxy group contributes to receptor binding affinity.
Properties
CAS No. |
41510-06-9 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C17H21NO3/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,19H,8-13H2 |
InChI Key |
CGTJUMFMARLZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol typically involves the reaction of 1-naphthol with epichlorohydrin to form alpha-naphthyl glycidyl ether. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and conditions employed .
Scientific Research Applications
Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Primary Use | Key Structural Features |
|---|---|---|---|---|
| alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol | Not explicitly provided | C₁₇H₂₁NO₃ (inferred) | Hypothesized alpha-blocker | Morpholine-ethanol core + 1-naphthalenyloxy |
| Propranolol Hydrochloride | 318-98-9 | C₁₆H₂₁NO₂·HCl | Beta-blocker (cardiovascular) | Naphthyloxy-propanolamine + isopropylamine |
| Napropamide | 15299-99-7 | C₁₇H₂₁NO₂ | Herbicide | Naphthalenyloxy + N,N-diethylpropanamide |
| Naftopidil derivatives (e.g., entry 70) | Not explicitly provided | C₂₄H₂₈N₂O₃ (inferred) | Alpha-blocker (BPH/hypertension) | Piperazine-ethanol + methoxyphenyl + naphthalenyloxy |
Physicochemical Properties
- Solubility: The morpholine ring likely enhances water solubility compared to naftopidil’s piperazine derivatives, which may require salt formation (e.g., propranolol hydrochloride’s improved solubility ). Napropamide, with hydrophobic alkylamide groups, exhibits lower aqueous solubility, aligning with its agrochemical application .
- Lipophilicity (log P): The naphthalenyloxy group increases log P, but the morpholine-ethanol moiety may moderate this compared to naftopidil’s methoxyphenyl group .
Pharmacological and Toxicological Profiles
- Receptor Specificity: Unlike propranolol (beta-adrenergic antagonist ), this compound likely targets alpha-1 receptors, similar to naftopidil derivatives .
- Toxicity : Naphthalene derivatives are associated with systemic effects (hepatic, renal) in mammals , but pharmaceutical agents undergo rigorous safety profiling. Napropamide’s toxicity profile aligns with herbicides, emphasizing environmental persistence .
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